molecular formula C9H6Cl2O3 B13529185 3-(2,6-Dichlorophenyl)-2-oxopropanoic acid

3-(2,6-Dichlorophenyl)-2-oxopropanoic acid

Cat. No.: B13529185
M. Wt: 233.04 g/mol
InChI Key: NIZNCHDWTBCQPV-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorophenyl)-2-oxopropanoic acid: is an organic compound characterized by the presence of a dichlorophenyl group attached to an oxopropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Dichlorophenyl)-2-oxopropanoic acid typically involves the chlorination of cyclohexanone to form 2,2,6,6-tetrachlorocyclohexanone, followed by condensation with malonic acid diester. The subsequent steps include dehydrochlorination, hydrolysis, rearrangement under alkaline conditions, acidification, and decarboxylation . This method is advantageous due to its simplicity, high yield, and environmentally friendly process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and safety. The use of transition metal catalysts, such as palladium chloride, and specific ligands can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3-(2,6-Dichlorophenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(2,6-Dichlorophenyl)-2-oxopropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with proteins involved in inflammatory processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 3-(2,6-Dichlorophenyl)-2-oxopropanoic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its dichlorophenyl group provides distinct reactivity and interaction potential compared to other similar compounds.

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-2-oxopropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O3/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3H,4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZNCHDWTBCQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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